molecular formula C8H8BrN3 B1611552 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine CAS No. 68175-12-2

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1611552
CAS RN: 68175-12-2
M. Wt: 226.07 g/mol
InChI Key: MHFIFOOCPJDOOQ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine (BEIP) is a heterocyclic compound belonging to the imidazopyridine class of compounds. It is a colorless solid that has been studied for its potential applications in the fields of chemistry, biochemistry, and biology. BEIP is a versatile compound that can be used for a variety of purposes, including as a synthetic intermediate, a reagent in organic synthesis, and as a tool in biochemistry and pharmacology.

Scientific Research Applications

Corrosion Inhibition

A study by Saady et al. (2021) evaluated the performance of imidazo[4,5-b] pyridine derivatives as inhibitors against mild steel corrosion in an acidic environment. The derivatives, including 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, showed high inhibition efficiency, indicating their potential as effective corrosion inhibitors. This finding is supported by various analytical techniques, including Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Density Functional Theory (DFT) calculations, demonstrating their mixed-type inhibitor behavior and strong adsorption onto the steel surface. Saady et al., 2021.

Potential Tyrosyl-tRNA Synthetase Inhibitors

Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated them as potential tyrosyl-tRNA synthetase inhibitors. The study involved a systematic approach to synthesize these compounds, followed by structural elucidation and molecular docking studies. The results highlighted the compound 9a as the most potent, with significant binding affinity, suggesting these derivatives' potential as therapeutic agents against diseases where tyrosyl-tRNA synthetase plays a role. Jabri et al., 2023.

Anticancer and Antimicrobial Activity

Research by Shelke et al. (2017) on microwave-assisted and conventional synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives showcased their promising anticancer and antimicrobial properties. Specific derivatives exhibited significant activity against breast cancer cell lines and notable antibacterial and antifungal effects, indicating the potential of imidazo[4,5-b]pyridine moiety as a template for developing new therapeutic agents in these fields. Shelke et al., 2017.

properties

IUPAC Name

6-bromo-2-ethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFIFOOCPJDOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499430
Record name 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68175-12-2
Record name 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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